![molecular formula C31H32ClN7OS B12639408 6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B12639408.png)
6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one
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Overview
Description
6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a combination of thiazole, piperazine, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting hydrazonoyl halides with appropriate precursors in the presence of ethanol and triethylamine.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed through a condensation reaction involving substituted aldehydes, ethyl acetoacetate, and urea in ethanol with concentrated hydrochloric acid as a catalyst.
Coupling Reactions: The final compound is obtained by coupling the thiazole and pyrimidine intermediates with the piperazine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising neuroprotective and anti-neuroinflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Pharmacology: It has shown significant activity against various cancer cell lines, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one involves multiple molecular targets and pathways:
Inhibition of ER Stress: The compound reduces the expression of endoplasmic reticulum chaperone BIP, thereby alleviating ER stress.
Apoptosis Regulation: It decreases the expression of apoptosis markers such as cleaved caspase-3, leading to reduced cell death.
NF-kB Pathway Inhibition: The compound inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one can be compared with other similar compounds, such as:
Thiazole Derivatives: These compounds share the thiazole ring and exhibit similar biological activities, including antibacterial and antifungal properties.
Pyrimidine Derivatives: Compounds with pyrimidine rings are known for their antiviral and anticancer activities.
Piperazine Derivatives: These compounds are widely used in medicinal chemistry for their diverse pharmacological properties.
The uniqueness of this compound lies in its multi-functional structure, which combines the beneficial properties of thiazole, pyrimidine, and piperazine rings, making it a versatile and potent compound for various applications.
Biological Activity
The compound 6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one, identified by CAS number 1428758-96-6, is a novel derivative with potential biological activities, particularly in the realm of anticancer research. This article delves into its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C31H32ClN7OS with a molecular weight of approximately 586.2 g/mol. Its structure includes various functional groups that contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C31H32ClN7OS |
Molecular Weight | 586.2 g/mol |
CAS Number | 1428758-96-6 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxicity against various human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer).
- Cytotoxicity Testing :
- The compound exhibited IC50 values ranging from 3.35 μM to 18.69 μM across different cell lines, indicating potent anticancer activity compared to standard reference drugs like combretastatin A-4 .
- Specifically, compound 5b showed a strong lethal effect on HepG2 cells with an IC50 value of 10.92 ± 0.5 μM , while 6d demonstrated an IC50 of 4.03 ± 0.2 μM , outperforming the reference drug .
The mechanism behind the anticancer activity appears to involve inhibition of tubulin polymerization, which is critical for cell division. This mechanism is similar to that of known chemotherapeutic agents, suggesting that this compound could be developed into a viable treatment option.
Study 1: Synthesis and Evaluation
A research study focused on synthesizing thiazole derivatives, including this compound, evaluated their cytotoxic effects using the MTT assay across several cancer cell lines. The results indicated that specific structural modifications significantly enhanced the cytotoxicity of these compounds .
Study 2: Molecular Docking Studies
Molecular docking studies were performed to predict the binding affinity of the compound to various biological targets involved in cancer progression. The findings suggested that it has a high probability of interacting with kinase receptors, which are crucial in signaling pathways related to cancer cell proliferation .
Properties
Molecular Formula |
C31H32ClN7OS |
---|---|
Molecular Weight |
586.2 g/mol |
IUPAC Name |
6-[2-chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-ethylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C31H32ClN7OS/c1-4-37-12-14-38(15-13-37)24-9-7-23(8-10-24)35-31-33-18-22-16-26(30(40)39(5-2)29(22)36-31)25-11-6-21(17-27(25)32)28-20(3)34-19-41-28/h6-11,16-19H,4-5,12-15H2,1-3H3,(H,33,35,36) |
InChI Key |
RKGOEFGEVFFZSG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C=C(C(=O)N(C4=N3)CC)C5=C(C=C(C=C5)C6=C(N=CS6)C)Cl |
Origin of Product |
United States |
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